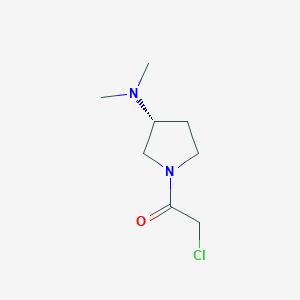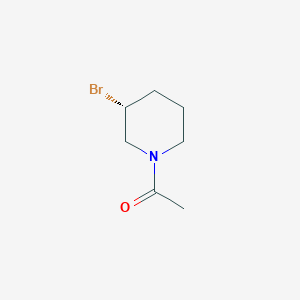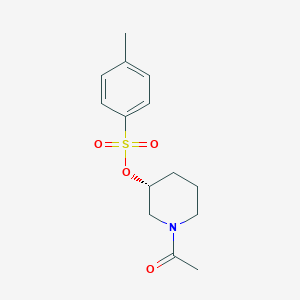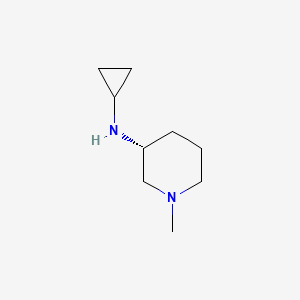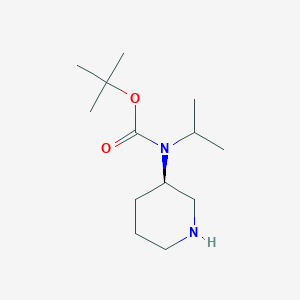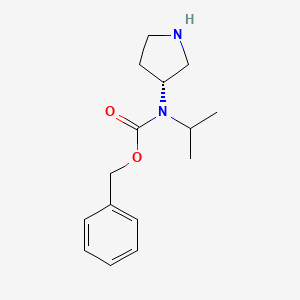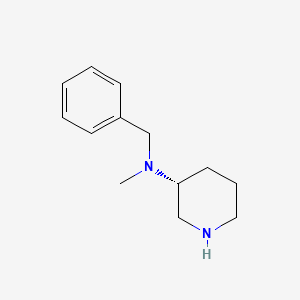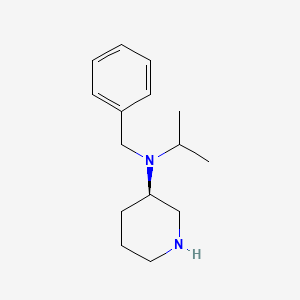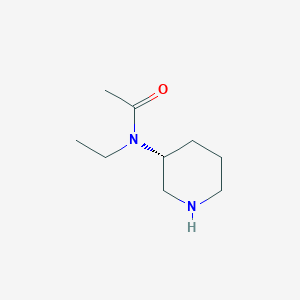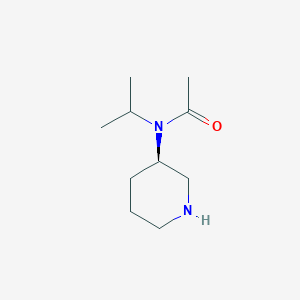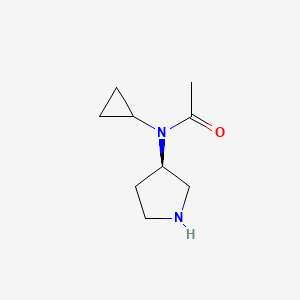
(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is a compound that features a cyclopropyl group and a pyrrolidine ring. The presence of these groups makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a potential candidate for drug development and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide typically involves the formation of the pyrrolidine ring followed by the introduction of the cyclopropyl group. One common method includes the cyclization of a suitable precursor to form the pyrrolidine ring, followed by acylation to introduce the acetamide group. The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions.
Industrial Production Methods
In an industrial setting, the production of ®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide would likely involve optimized synthetic routes to maximize yield and minimize costs
Análisis De Reacciones Químicas
Types of Reactions
®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the acetamide group or reduce any double bonds present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Aplicaciones Científicas De Investigación
®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It can be used to study the effects of cyclopropyl and pyrrolidine groups on biological systems, including enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The cyclopropyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring can interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclopropyl-N-(pyrrolidin-2-yl)acetamide
- N-Cyclopropyl-N-(pyrrolidin-4-yl)acetamide
- N-Cyclopropyl-N-(piperidin-3-yl)acetamide
Uniqueness
®-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is unique due to the specific positioning of the cyclopropyl and pyrrolidine groups. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs. The stereochemistry of the compound also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(3R)-pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7(12)11(8-2-3-8)9-4-5-10-6-9/h8-10H,2-6H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYLUVNHXYRWKZ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H]1CCNC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide](/img/structure/B7987372.png)
![N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7987378.png)
![N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide](/img/structure/B7987379.png)
![N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide](/img/structure/B7987392.png)
